(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide
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Description
(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide is a useful research compound. Its molecular formula is C27H33N5O4S and its molecular weight is 523.65. The purity is usually 95%.
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Scientific Research Applications
Diversity-Oriented Synthesis and Antitubercular Evaluation
A study by Kantevari et al. (2011) explored the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, showcasing the applicability in antitubercular activity. The compounds demonstrated promising results against Mycobacterium tuberculosis H37Rv (MTB), highlighting their potential in tuberculosis treatment (Kantevari et al., 2011).
Enaminones in Anticonvulsant Activity
Edafiogho et al. (1992) synthesized a series of novel enaminones from cyclic beta-dicarbonyl precursors. These compounds exhibited significant anticonvulsant activity with minimal neurotoxicity, suggesting their potential in treating seizure disorders (Edafiogho et al., 1992).
Cyanoacetylenes Chemistry
Sasaki and Kojima (1970) investigated the preparation and reactions of cyano-ynamines and corresponding cyano-enamines. These compounds have diverse applications in organic synthesis and pharmaceutical research (Sasaki & Kojima, 1970).
Dynamic Features of Zirconium Complexes
Knüppel et al. (2000) conducted a study on the dynamic features of bis(aminocyclopentadienyl) and bis(aminoindenyl) zirconium complexes. This research provides insight into the structural and dynamic aspects of metal-organic complexes, which are crucial in catalysis and material science (Knüppel et al., 2000).
One-Pot Synthesis of Enaminones
Barakat et al. (2020) achieved one-pot synthesis of various enaminones, demonstrating a protocol with high yield and operational simplicity. These findings are significant in the field of synthetic organic chemistry (Barakat et al., 2020).
Antineoplastic Activity of Pyridine Derivatives
Liu et al. (1996) synthesized and evaluated pyridine derivatives for their antineoplastic activity, showing potential in cancer treatment (Liu et al., 1996).
Diastereoselective Synthesis of Tetrahydropyrimidin‐2‐thiones
Liu et al. (2014) explored the synthesis of tetrahydropyrimidin-2-thiones with good yields and diastereoselectivity, contributing to advancements in medicinal chemistry (Liu et al., 2014).
Properties
IUPAC Name |
(Z)-2-cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S/c1-4-9-29-27(33)23(19-28)17-22-16-20(2)32(21(22)3)26-18-24(7-8-25(26)30-10-5-6-11-30)37(34,35)31-12-14-36-15-13-31/h4,7-8,16-18H,1,5-6,9-15H2,2-3H3,(H,29,33)/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNJTUWSPJWZNI-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCCC4)C)C=C(C#N)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCCC4)C)/C=C(/C#N)\C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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